
beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate
Overview
Description
Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate: is a chemical compound that belongs to the class of glycosyl fluorides It is a derivative of galactose, a type of sugar, and is characterized by the presence of fluoride and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate typically involves the acetylation of beta-D-Galactopyranosyl fluoride The process begins with the protection of hydroxyl groups on the galactose molecule using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the acetate groups, yielding beta-D-Galactopyranosyl fluoride.
Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. Conditions typically involve mild temperatures and solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Glycosylation Reactions: Catalysts such as silver triflate or boron trifluoride etherate are often used to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include substituted galactopyranosyl derivatives.
Hydrolysis: The major product is beta-D-Galactopyranosyl fluoride.
Glycosylation Reactions: Products include various glycosides depending on the acceptor molecule used.
Scientific Research Applications
Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in studies of carbohydrate-protein interactions and the role of glycosylation in biological processes.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate involves its role as a glycosyl donor in glycosylation reactions. The compound can transfer its glycosyl group to acceptor molecules, forming glycosidic bonds. This process is facilitated by the presence of catalysts that activate the glycosyl donor and stabilize the transition state. The molecular targets and pathways involved include various enzymes and proteins that recognize and interact with glycosylated molecules .
Comparison with Similar Compounds
- Alpha-D-Galactopyranosyl chloride, 2,3,4,6-tetraacetate
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- Beta-D-Galactopyranosyl bromide, 2,3,4,6-tetraacetate
Comparison: Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The fluoride group makes it a more stable glycosyl donor, which is advantageous in glycosylation reactions. Additionally, the compound’s acetylated form provides protection to the hydroxyl groups, making it easier to handle and use in various synthetic applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-MBJXGIAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221896 | |
| Record name | β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-45-5 | |
| Record name | β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


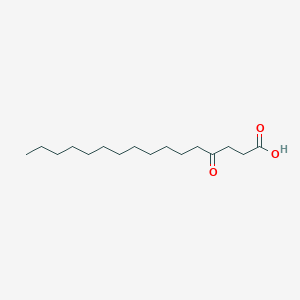
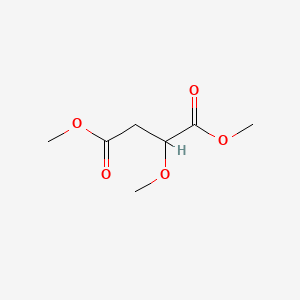

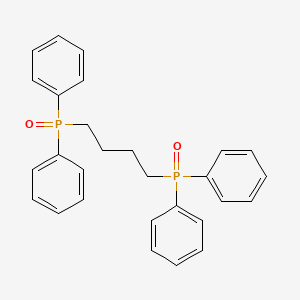
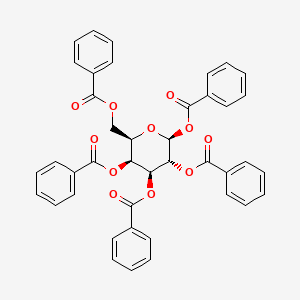


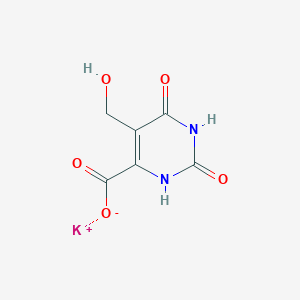
![[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266004.png)
![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)
![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B3266022.png)



